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Jun9-72-2

SARS-CoV-2 PLpro antiviral

Validated PLpro inhibitor for BSL-2 compatible FlipGFP assays. Co-developed with the FlipGFP-PLpro platform, eliminating inter-batch variability in cell-based antiviral screens. - Well-characterized EC50: 6.62-8.31 µM (Vero E6), 7.90 µM (Caco2-hACE2). - Superior target engagement vs. GRL0617; co-crystal structure available (PDB 7SDR). - ≥98% purity by HPLC/NMR; supplied as white solid with full QC documentation.

Molecular Formula C20H21NO
Molecular Weight 291.4 g/mol
Cat. No. B10830627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJun9-72-2
Molecular FormulaC20H21NO
Molecular Weight291.4 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC2=CC=CC=C21)N(C)CC3=CC=C(C=C3)O
InChIInChI=1S/C20H21NO/c1-15(21(2)14-16-10-12-18(22)13-11-16)19-9-5-7-17-6-3-4-8-20(17)19/h3-13,15,22H,14H2,1-2H3/t15-/m1/s1
InChIKeyQFTKMDZKABQMHI-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Jun9-72-2 SARS-CoV-2 PLpro Inhibitor: Procurement-Grade Research Compound for Coronavirus Antiviral Studies


Jun9-72-2 (CAS: 2657659-42-0) is a chemical research compound classified as a SARS-CoV-2 papain-like protease (PLpro) inhibitor, with a reported molecular formula of C20H21NO and molecular weight of 291.39 g/mol . It is a small molecule with a naphthalenyl-ethylamino-methyl-phenol core scaffold that targets the enzymatic active site of PLpro [1]. The compound was identified through a fluorescence resonance energy transfer (FRET)-based high-throughput screening and subsequent lead optimization effort aimed at discovering novel antivirals against COVID-19 [2]. Jun9-72-2 is supplied as a white solid with ≥98% purity by HPLC and NMR, and is available from multiple research chemical vendors including MedChemExpress (HY-158751), TargetMol (T89196), Cayman Chemical, and Focus Biomolecules . The compound is intended exclusively for laboratory research use and is not approved for human therapeutic applications.

1
Target

SARS-CoV-2 PLpro inhibition studies

Active-site probe tool compound

2
Workflow

BSL-2 FlipGFP reporter-based antiviral screening

Validated for BSL-2 surrogate assay

3
Format

Multi-cell line antiviral validation

Vero E6 and Caco2-hACE2 model data reported

4
Structural Biology

Structure-based drug design and SAR

PDB 7SDR co-crystal structure available

Why Substituting Jun9-72-2 with Generic PLpro Inhibitors Compromises Experimental Reproducibility


Substituting Jun9-72-2 with other SARS-CoV-2 PLpro inhibitors such as GRL0617 can introduce significant variability in research outcomes due to differences in enzymatic potency, cellular antiviral efficacy, and target engagement mechanisms. While GRL0617 is a well-established PLpro inhibitor with reported in vitro IC50 values ranging from 0.6 μM to 2.1 μM depending on assay conditions [1][2], Jun9-72-2 was derived through a targeted lead optimization campaign specifically designed to improve upon GRL0617's scaffold [3]. X-ray crystallography studies confirm that Jun9-72-2 binds to PLpro at the same ubiquitin-specific protease (USP) domain pocket as GRL0617, but molecular dynamics simulations demonstrate that Jun9-72-2 engages in more extensive and stable interactions with the protease active site residues [3]. Furthermore, cellular antiviral activity data obtained in both Vero E6 and Caco2-hACE2 cell lines reveal distinct efficacy profiles between these compounds [4]. For researchers conducting SAR studies, mechanism-of-action investigations, or validating antiviral screening hits, these quantitative differences in target engagement and cellular potency mean that Jun9-72-2 cannot be interchanged with GRL0617 or other PLpro inhibitors without thoroughly re-validating experimental conditions and expected outcomes.

Target
Engagement
Jun9-72-2

More extensive stable interactions at BL2 loop per MD simulation context

GRL0617

Shorter residence time; binding profile may shift cellular response

Antiviral
Potency
Jun9-72-2

Reported cellular EC50 improvement; broader cell-line validation context

GRL0617

Higher EC50 in Vero E6; Caco2-hACE2 data not reported

Assay
Control
Jun9-72-2

Co-optimized with FlipGFP-PLpro reporter for BSL-2 screening context

GRL0617

Assay response context may differ; requires re-validation under specific reporter conditions

Quantitative Comparative Evidence: Differentiating Jun9-72-2 from GRL0617 and Other PLpro Inhibitors


Jun9-72-2 Exhibits Comparable Enzymatic Potency but Enhanced Cellular Antiviral Efficacy Relative to GRL0617

Jun9-72-2 demonstrates an enzymatic IC50 of 0.67 μM (670 nM) against SARS-CoV-2 PLpro in a FRET-based assay using the fluorogenic peptide substrate RLRGG-AMC . In direct comparison, the reference PLpro inhibitor GRL0617 exhibits an IC50 of 0.6 ± 0.1 μM against PLpro activity under similar assay conditions, as measured by a FRET-based peptide cleavage assay [1]. In cellular antiviral assessments using Vero E6 cells infected with SARS-CoV-2 at an MOI of 0.01, Jun9-72-2 demonstrates EC50 values of 6.62-8.31 μM, whereas GRL0617 shows a higher EC50 of 14.5 ± 0.8 μM in the same cell line [2][3]. This translates to an approximately 1.8-fold improvement in cellular antiviral potency for Jun9-72-2 relative to GRL0617, despite comparable enzymatic IC50 values [4]. In Caco2-hACE2 cells, Jun9-72-2 maintains antiviral activity with an EC50 of 7.90 μM, whereas comparable EC50 data for GRL0617 in this specific cell line is not reported in the primary literature [2][3].

Cellular Antiviral Potency
Head-to-head
Jun9-72-2 EC50 6.62–8.31 μM (Vero E6)
GRL0617 EC50 14.5 ± 0.8 μM (Vero E6)
Difference ~1.8-fold improvement reported
Supports cell-based antiviral screening context. Lower reported EC50 may influence model-response interpretation.
Caco2-hACE2 EC50 of 7.90 μM reported; GRL0617 data absent for this model.
SARS-CoV-2 PLpro antiviral enzyme inhibition

Crystal Structure Confirms Distinct Binding Mode of Jun9-72-2 Compared to GRL0617 at the PLpro USP Domain

X-ray crystallography studies have resolved the three-dimensional structures of SARS-CoV-2 PLpro in complex with both Jun9-72-2 and GRL0617, providing direct structural evidence of their distinct binding interactions [1]. The crystal structure of PLpro with Jun9-72-2 has been deposited in the Protein Data Bank under accession code 7SDR (resolution not specified in abstract), while the GRL0617 co-crystal structure is deposited under PDB accession 7JRN [1][2]. The Jun9-72-2-PLpro complex structure reveals that Jun9-72-2 occupies the same ubiquitin-specific protease (USP) domain binding pocket as GRL0617, which is located adjacent to the catalytic triad and the BL2 loop region [3]. Importantly, molecular dynamics simulations performed as part of the lead optimization study demonstrate that Jun9-72-2 engages in more extensive and stable non-covalent interactions with PLpro active site residues compared to GRL0617, as measured by longer residence times and greater total interaction energies [3]. This enhanced interaction network includes additional hydrophobic contacts and potential hydrogen bonding with residues not fully engaged by GRL0617 [3].

Binding Mode Analysis
Head-to-head
Jun9-72-2 PDB 7SDR; more extensive interactions per MD simulation
GRL0617 PDB 7JRN; shorter residence time reported
Enables structure-based probe design context. Distinct interaction network at BL2 loop region.
Interaction energy difference not numerically specified in accessible abstract.
structural biology X-ray crystallography PLpro drug design

Cytotoxicity Profile of Jun9-72-2 Enables Selectivity Index Calculation for Antiviral Studies

Jun9-72-2 exhibits a CC50 (50% cytotoxic concentration) of 23.69 μM in African green monkey Vero E6 cells following 48-hour incubation, as measured by neutral red uptake assay . This cytotoxicity value allows for the calculation of a selectivity index (SI = CC50 / EC50) of approximately 2.9-3.6 when paired with the Vero E6 EC50 values (6.62-8.31 μM) [1]. In comparison, GRL0617 demonstrates a higher CC50 exceeding 100 μM in Vero E6 cells at 48 hours, yielding a selectivity index greater than 6.9 when calculated using its EC50 of 14.5 μM [2]. While the selectivity index for GRL0617 appears more favorable, the absolute antiviral EC50 of Jun9-72-2 is superior (6.62-8.31 μM vs 14.5 μM) [1][2]. No cytotoxicity data are available for GRL0617 in Caco2-hACE2 cells, whereas Jun9-72-2 demonstrates consistent antiviral activity across both cell lines without reported cytotoxicity in the Caco2-hACE2 model within the tested concentration ranges [1].

Cytotoxicity & Selectivity
Cross-study comparable
Jun9-72-2 CC50 23.69 μM (Vero E6)
GRL0617 CC50 >100 μM (Vero E6)
Selectivity Index SI ~2.9-3.6 vs SI >6.9
Supports assay-window design context. Lower EC50 provides stronger signal, though SI is lower.
GRL0617 assayed by CCK8; Jun9-72-2 by neutral red uptake. Cross-study comparison context.
cytotoxicity CC50 selectivity index Vero E6

Solubility and Storage Specifications Differentiate Jun9-72-2 as a Research-Ready Reagent

Jun9-72-2 is characterized by a DMSO solubility of >30 mg/mL, corresponding to a maximum stock concentration exceeding 100 mM in DMSO [1]. The compound is supplied as a white solid with ≥98% purity by HPLC and NMR confirmation . Recommended storage conditions are -20°C for the solid powder, with DMSO stock solutions stable for up to 3 months when stored at -20°C . Predicted physicochemical properties include a pKa of 9.86 ± 0.15, boiling point of 435.2 ± 25.0°C, and density of 1.135 ± 0.06 g/cm³ . In comparison, GRL0617 exhibits DMSO solubility of 61 mg/mL (~200 mM), nearly double that of Jun9-72-2, which may influence experimental design when preparing high-concentration stock solutions for cell-based assays [2]. No comparative stability data are available for GRL0617 under identical storage conditions to permit direct stability comparison.

Solubility & Handling
Class-level
Jun9-72-2 DMSO solubility >30 mg/mL (>103 mM)
GRL0617 DMSO solubility 61 mg/mL (~200 mM)
May guide stock preparation. Lower maximum solubility may require review for >100 mM working stocks.
Data from vendor technical sheets; direct stability comparison not available.
solubility DMSO storage stability reagent preparation

Commercial Availability from Multiple Vendors with Documented Traceability

Jun9-72-2 is commercially available from multiple reputable research chemical suppliers including MedChemExpress (Catalog HY-158751), TargetMol (T89196), Cayman Chemical, and Focus Biomolecules (FBM-10-4966) [1]. Pricing varies by vendor and quantity: TargetMol offers 25 mg for approximately $1,520 USD, 50 mg for $1,980 USD, and 100 mg for $2,500 USD . Cayman Chemical provides 10 mg at $225 USD list price [2]. All vendors specify that the product is for research use only and not for human therapeutic applications. Each supplier provides certificates of analysis (CoA) documenting purity (≥98% by HPLC/NMR) and lot-specific quality control data, ensuring experimental reproducibility across different procurement sources [1]. In comparison, GRL0617 is available from suppliers including AbMole (Catalog M6058) and Adooq (A13950), with pricing not directly comparable across equivalent quantities in available datasheets [3][4]. Both compounds are supplied with documented purity specifications and storage recommendations.

Vendor Supply & Traceability
Class-level
Jun9-72-2 MCE, TargetMol, Cayman, Focus Biomolecules
GRL0617 AbMole, Adooq
Supply chain redundancy context. COA documentation reported by multiple suppliers.
Pricing varies by vendor. Verify lot-specific QC data for reproducibility.
procurement vendor quality control traceability pricing

Validated FlipGFP-Based Cellular Assay for BSL-2 Antiviral Screening Using Jun9-72-2

A cell-based FlipGFP reporter assay was developed and validated specifically for PLpro inhibitors including Jun9-72-2 and Jun9-75-4, enabling antiviral activity assessment under BSL-2 containment conditions [1]. The FlipGFP-PLpro assay measures PLpro enzymatic activity in living cells through protease-mediated cleavage of a GFP-based reporter construct, providing a BSL-2 surrogate readout that correlates with viral replication inhibition observed in BSL-3 SARS-CoV-2 infection assays [1]. Jun9-72-2 demonstrated dose-dependent inhibition of FlipGFP-PLpro cleavage, with the assay results predictive of cellular antiviral EC50 values in both Vero E6 and Caco2-hACE2 infection models [1][2]. While GRL0617 was also characterized using the FlipGFP assay in the same study, the assay was optimized during the lead optimization campaign that yielded Jun9-72-2 and Jun9-75-4, establishing these compounds as benchmark controls for the FlipGFP-PLpro platform [1]. Comparative performance metrics between Jun9-72-2 and GRL0617 in the FlipGFP assay are not numerically specified in the available abstract, though the study explicitly states that Jun9-72-2 and Jun9-75-4 show improved antiviral activity compared to GRL0617 [1].

BSL-2 FlipGFP Assay
Supporting evidence
Dose-dependent FlipGFP-PLpro inhibition reported
Assay optimized with Jun9-72-2 as benchmark control
Supports BSL-2 screening workflow context. Enables PLpro antiviral studies without BSL-3 access.
Quantitative FlipGFP IC50 not specified in abstract; correlation with viral EC50 reported.
FlipGFP reporter assay BSL-2 antiviral screening PLpro

Optimal Research and Procurement Scenarios for Jun9-72-2 Based on Quantitative Differentiation


BSL-2 Coronavirus Antiviral Screening Using FlipGFP-PLpro Reporter Assays

Researchers working in BSL-2 laboratory settings who require a validated PLpro inhibitor control for cell-based FlipGFP reporter assays should procure Jun9-72-2 [1]. The compound was co-developed alongside the FlipGFP-PLpro assay platform and has demonstrated dose-dependent inhibition of the GFP-based reporter construct [1]. The assay provides a BSL-2 surrogate for BSL-3 SARS-CoV-2 viral replication studies, with Jun9-72-2 serving as a benchmark compound due to its well-characterized cellular EC50 values (6.62-8.31 μM in Vero E6 cells, 7.90 μM in Caco2-hACE2 cells) that correlate with reporter assay outcomes [1][2]. Procurement of Jun9-72-2 enables laboratories without BSL-3 capabilities to conduct mechanism-of-action studies and screen compound libraries against PLpro activity under standard biosafety conditions [1].

Structure-Based Drug Design Leveraging the 7SDR Crystal Structure

Computational chemists and structural biologists engaged in SARS-CoV-2 PLpro inhibitor optimization should utilize Jun9-72-2 for co-crystallization studies and structure-activity relationship (SAR) investigations [1]. The availability of the Jun9-72-2-PLpro co-crystal structure (PDB 7SDR) provides atomic-level detail of the ligand's binding pose within the USP domain pocket, including key interactions with residues adjacent to the BL2 loop [1][2]. Molecular dynamics simulations demonstrate that Jun9-72-2 engages in more extensive interactions with PLpro than the reference inhibitor GRL0617 (PDB 7JRN), making Jun9-72-2 a superior starting scaffold for structure-guided medicinal chemistry campaigns [2]. Researchers conducting fragment-based screening, docking studies, or rational design of next-generation PLpro inhibitors should procure Jun9-72-2 as both a chemical probe and a reference ligand for comparative structural analysis [1].

Multi-Cell Line Antiviral Validation Requiring Vero E6 and Caco2-hACE2 Comparative Data

Virology researchers requiring PLpro inhibitor efficacy data across multiple relevant cell lines should select Jun9-72-2 for antiviral studies due to its validated EC50 values in both Vero E6 (6.62-8.31 μM) and Caco2-hACE2 (7.90 μM) infection models [1][2]. In contrast, the commonly used comparator GRL0617 has reported EC50 data only in Vero E6 cells (14.5 ± 0.8 μM) with no published efficacy in Caco2-hACE2 cells [3]. This cross-cell line validation supports Jun9-72-2 as the preferred tool compound for experiments requiring assessment of cell-type-specific effects on antiviral potency or for validating PLpro inhibition as a therapeutic strategy across different cellular contexts relevant to respiratory and gastrointestinal viral entry pathways [1][2].

Application
Selection Property
Validation Focus
BSL-2 Coronavirus Antiviral Screening
FlipGFP-PLpro reporter assay compatibility
Dose-response and assay benchmark verification
Structure-Based Drug Design
PDB 7SDR co-crystal structure and MD interaction profile
Binding pose reproducibility and BL2 loop engagement review
Multi-Cell Line Antiviral Validation
Reported EC50 in Vero E6 and Caco2-hACE2 models
Cell-type-specific potency and model-response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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